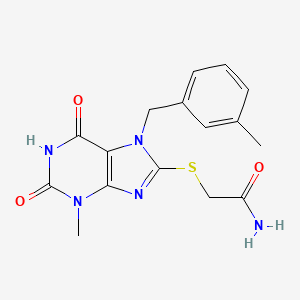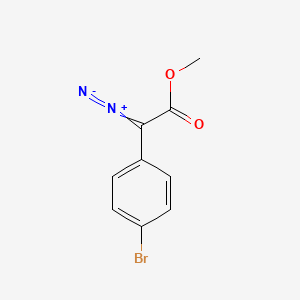![molecular formula C26H24NO2P B2789924 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol CAS No. 328021-53-0](/img/structure/B2789924.png)
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol is an organic compound belonging to the phenol-based phosphine oxide family. It has the molecular formula C26H24NO2P and a molecular weight of 413.457 g/mol. This compound is characterized by its unique structure, which includes a phenol group, a diphenylphosphoryl group, and a 4-methylanilino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol typically involves the reaction of diphenylphosphine oxide with 4-methylaniline and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: Diphenylphosphine oxide reacts with formaldehyde to form a diphenylphosphoryl intermediate.
Reaction with 4-Methylaniline: The intermediate then reacts with 4-methylaniline to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-pressure conditions to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylphosphoryl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-R-anilino)(phenyl)methyl]phenols: These compounds have similar structures but differ in the substituents on the aniline group.
Phenol-based Phosphine Oxides: Compounds with similar core structures but different functional groups.
Uniqueness
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[diphenylphosphoryl-(4-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO2P/c1-20-12-16-22(17-13-20)27-26(21-14-18-23(28)19-15-21)30(29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-19,26-28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIBPQGWBKFOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2789843.png)

![4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2789845.png)
![1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789848.png)



![3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2789854.png)

![3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2789856.png)
![N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B2789857.png)
![2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2789859.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2789860.png)
![3-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2789862.png)
